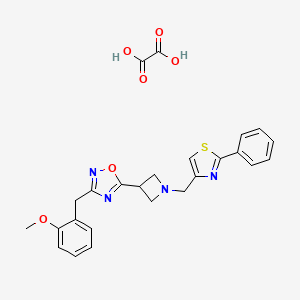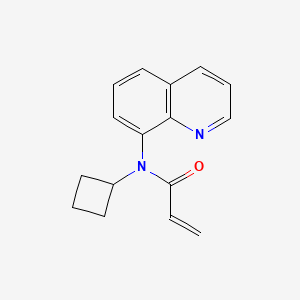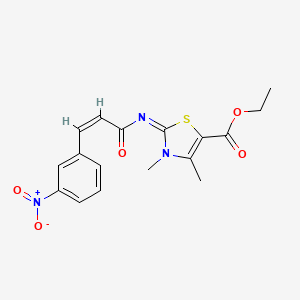
3-(2-Methoxybenzyl)-5-(1-((2-phenylthiazol-4-yl)methyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methoxybenzyl)-5-(1-((2-phenylthiazol-4-yl)methyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a useful research compound. Its molecular formula is C25H24N4O6S and its molecular weight is 508.55. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Methoxybenzyl)-5-(1-((2-phenylthiazol-4-yl)methyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Methoxybenzyl)-5-(1-((2-phenylthiazol-4-yl)methyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Azetidinone Formation and Beta-Lactam Reactions : Research involving beta-lactam and azetidinone compounds, closely related to the chemical structure , explores the mechanisms and outcomes of their reactions. For instance, a study delved into the thermolysis of a spiro-fused beta-lactam oxadiazoline precursor, highlighting complex reaction pathways that did not follow expected routes to azetinone but instead led to various rearrangement products. This study provides insight into the intricate behaviors of these compounds under specific conditions (Zoghbi & Warkentin, 1992).
Crystal Packing of Methoxybenzyl Oxadiazoles : Understanding the solid-state arrangement of methoxybenzyl oxadiazoles contributes to our comprehension of their potential applications. Investigations into the crystal and molecular structures of these compounds revealed differences in their molecular packing arrangements, influenced by their shapes and the nature of their substituents. Such studies can aid in designing materials with desired physical properties (Khan et al., 2014).
Biological Activities and Applications
Enzyme Inhibition : Novel heterocyclic compounds derived from structures similar to 3-(2-Methoxybenzyl)-5-(1-((2-phenylthiazol-4-yl)methyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate have been synthesized and evaluated for their potential as enzyme inhibitors. These studies are crucial for the development of new therapeutic agents, as enzyme inhibition can play a significant role in treating various diseases (Bekircan et al., 2015).
Quantum Chemical Calculations : Quantum chemical studies on related compounds provide valuable insights into their electronic structures and chemical reactivities. Such analyses are essential for predicting the behavior of these compounds in various environments and for designing molecules with optimized properties for specific applications (Kotan & Yuksek, 2021).
Antimicrobial and Antifungal Screening : The synthesis of thiazolidinone and oxadiazole derivatives incorporating the phenylthiazole structure has shown promising results in antimicrobial and antifungal screenings. This research indicates the potential of such compounds in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Desai et al., 2013).
Propriétés
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-5-[1-[(2-phenyl-1,3-thiazol-4-yl)methyl]azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S.C2H2O4/c1-28-20-10-6-5-9-17(20)11-21-25-22(29-26-21)18-12-27(13-18)14-19-15-30-23(24-19)16-7-3-2-4-8-16;3-1(4)2(5)6/h2-10,15,18H,11-14H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFAVGKPQUAZFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2=NOC(=N2)C3CN(C3)CC4=CSC(=N4)C5=CC=CC=C5.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxybenzyl)-5-(1-((2-phenylthiazol-4-yl)methyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6-Phenylimidazo[2,1-b]thiazol-3-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B2680716.png)
![2-chloro-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2680719.png)




![Methyl 3-(benzo[d]thiazole-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2680727.png)
![3-methyl-4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B2680729.png)

![[2,4-dibromo-6-(methyl-NNO-azoxy)phenyl]amine](/img/structure/B2680731.png)


![3,4-dichloro-N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]benzamide](/img/structure/B2680736.png)
